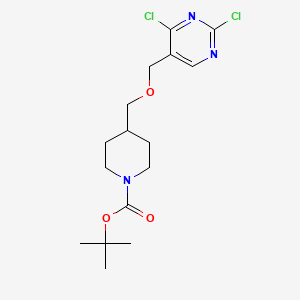

tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate

Description

Properties

CAS No. |

1420844-25-2 |

|---|---|

Molecular Formula |

C16H23Cl2N3O3 |

Molecular Weight |

376.3 g/mol |

IUPAC Name |

tert-butyl 4-[(2,4-dichloropyrimidin-5-yl)methoxymethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C16H23Cl2N3O3/c1-16(2,3)24-15(22)21-6-4-11(5-7-21)9-23-10-12-8-19-14(18)20-13(12)17/h8,11H,4-7,9-10H2,1-3H3 |

InChI Key |

WWKNINFIGVRRIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COCC2=CN=C(N=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate involves several steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route typically includes the following steps:

Protection: The hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate is protected using a suitable protecting group.

Substitution: The protected intermediate undergoes a substitution reaction with 2,4-dichloropyrimidine to introduce the pyrimidine moiety.

Deprotection: The protecting group is removed to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds incorporating piperidine and pyrimidine structures can exhibit anticancer properties. The mechanism of action may involve:

- Inhibition of Cell Proliferation : Studies have shown that related compounds can induce apoptosis in cancer cell lines, suggesting that tert-butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate may also possess similar effects.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | FaDu | 0.5 | Apoptosis induction |

| Study B | MCF7 | 0.3 | Cell cycle arrest |

Immunomodulatory Effects

The compound may also play a role in modulating immune responses, particularly through pathways involving immune checkpoints.

- PD-L1 Inhibition : Preliminary studies suggest that this compound can enhance the activity of immune cells against tumors by inhibiting the PD-L1 pathway.

| Study | Model | Concentration (nM) | Effect |

|---|---|---|---|

| Study C | Mouse Splenocytes | 100 | Enhanced cytotoxicity |

| Study D | Tumor-bearing Mice | 50 | Increased immune response |

Case Study 1: PD-L1 Inhibition

A PhD thesis explored the biological activity of several derivatives of piperidine, including tert-butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound could significantly restore immune function at specific concentrations.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation tested the compound against a variety of cancer cell lines, demonstrating dose-dependent cytotoxicity. The results indicated effective inhibition of cell proliferation at nanomolar concentrations, thus aligning with findings from other studies on similar piperidine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s key structural differentiator is the ((2,4-dichloropyrimidin-5-yl)methoxy)methyl substituent on the piperidine ring. Below is a comparison with structurally related analogs:

Key Observations :

- The target compound has a higher molecular weight due to the dichloropyrimidine and methoxymethyl groups, which may influence solubility and bioavailability compared to analogs with simpler substituents (e.g., methyl or amino groups).

- Dichloropyrimidine derivatives are often utilized for their electron-deficient aromatic systems, enabling interactions with kinases or other enzymatic targets .

Biological Activity

tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate is a chemical compound of significant interest in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article delves into its biological activity, including anti-inflammatory properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine core substituted with a tert-butyl group and a 2,4-dichloropyrimidine moiety, which is known for its pharmacological relevance. The molecular formula is , and it has a molecular weight of approximately 343.24 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory agent and its effects on different cellular pathways.

Anti-inflammatory Activity

Recent research has highlighted the anti-inflammatory properties of pyrimidine derivatives, including those similar to tert-butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Comparison of IC50 Values for COX-2 Inhibition

| Compound | IC50 (μmol/L) |

|---|---|

| tert-butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate | TBD |

| Celecoxib | 0.04 ± 0.01 |

| Compound 5 (similar structure) | 0.04 ± 0.09 |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the pyrimidine ring and the piperidine substituents significantly influence the biological activity of these compounds. For instance, the presence of electron-withdrawing groups such as chlorine enhances COX-2 inhibitory activity .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Chlorine substitution at C2 and C4 | Increased COX-2 inhibition |

| Variations in piperidine substituents | Altered binding affinity |

Case Studies

- In Vivo Studies : A study demonstrated that similar pyrimidine derivatives effectively reduced inflammation in animal models of arthritis. The compounds were administered at varying doses, showing dose-dependent reductions in paw edema .

- Cell Line Studies : In vitro assays using cancer cell lines (e.g., MDA-MB-231) revealed that certain derivatives exhibited selective cytotoxicity against tumor cells while sparing normal cells, indicating potential for targeted cancer therapy .

Q & A

Q. What environmental impact assessments are critical for large-scale synthesis of this compound?

- Methodological Answer :

- Ecotoxicity Testing : Follow OECD 201/202 guidelines for algal growth inhibition (72-hour EC50) and Daphnia magna mortality (48-hour LC50) .

- Waste Management : Neutralize acidic byproducts (pH 6–8) before disposal. Use activated carbon filtration to adsorb residual organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.